molecular formula C24H25N3O4 B2423399 N-(3,4-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-44-8

N-(3,4-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2423399
CAS No.: 872857-44-8
M. Wt: 419.481
InChI Key: BKZWUXYDYRVJCP-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C24H25N3O4 and its molecular weight is 419.481. The purity is usually 95%.
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Scientific Research Applications

Biological Effects of Related Compounds

The compound N-(3,4-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide may share similarities with a class of chemicals including acetamide and formamide. Kennedy (2001) reviewed the biological effects of these chemicals, emphasizing that their responses can vary qualitatively and quantitatively, reflecting the biology of the material and its usage or proposed usage. Although the review focuses on toxicity, the biological variability among these chemicals suggests a range of interactions and effects in biological systems, potentially relevant to the compound (Kennedy, 2001).

Antituberculosis Activity

Organotin compounds, particularly organotin(IV) complexes, have been scrutinized for their antituberculosis activity. The structural diversity of the organotin moiety in these complexes and their interaction with various ligands suggest a nuanced biological activity that may relate to the complex structure of the compound . Notably, triorganotin(IV) complexes exhibit superior antituberculosis activity compared to diorganotin(IV) complexes, highlighting the importance of molecular structure in biological efficacy (Iqbal, Ali, & Shahzadi, 2015).

Organic Optoelectronics and OLEDs

The compound's structure, containing aromatic rings and nitrogen-containing heterocycles, may find relevance in the field of organic optoelectronics. BODIPY-based materials, similar in structural complexity, have emerged as platforms for applications such as sensors, organic thin-film transistors, and organic photovoltaics. Their application in organic light-emitting diodes (OLEDs), although less explored, shows promise, suggesting that the compound might also hold potential in these technologically significant areas (Squeo & Pasini, 2020).

Chiral Oxazinoindoles in Bioactivity

Chiral 1,4-Oxazino[4,3-a]indoles, which possess a structural motif similar to that in the compound , have been studied for their bioactive properties, including antidepressant, anti-inflammatory, or antitumor activity. The synthesis and bioactive properties evaluation of these compounds underscore the potential biological and therapeutic relevance of similarly structured molecules (Dupeux & Michelet, 2022).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-16-7-8-18(13-17(16)2)25-24(30)23(29)20-14-27(21-6-4-3-5-19(20)21)15-22(28)26-9-11-31-12-10-26/h3-8,13-14H,9-12,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZWUXYDYRVJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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